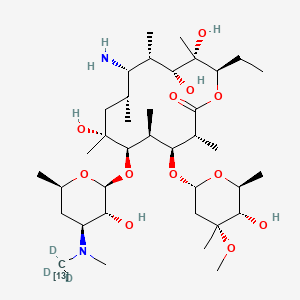
(9S)-9-Amino-9-deoxoerythromycin-13C,d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9S)-9-Amino-9-deoxoerythromycin-13C,d3 is a derivative of erythromycin, a well-known macrolide antibiotic. This compound is isotopically labeled with carbon-13 and deuterium, making it useful in various scientific research applications, particularly in the fields of chemistry and pharmacology. The isotopic labeling allows for detailed studies of the compound’s behavior and interactions in biological systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (9S)-9-Amino-9-deoxoerythromycin-13C,d3 involves several steps, starting from erythromycin. The key steps include the selective removal of the hydroxyl group at the 9-position, followed by the introduction of an amino group. The isotopic labeling with carbon-13 and deuterium is typically achieved through the use of labeled reagents during the synthesis.
Selective Deoxygenation: The hydroxyl group at the 9-position of erythromycin is selectively removed using a reducing agent such as lithium aluminum hydride.
Amination: The resulting intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group at the 9-position.
Isotopic Labeling: The isotopic labeling is achieved by incorporating carbon-13 and deuterium-labeled reagents during the synthesis. This can be done by using labeled precursors or by performing the reactions in the presence of labeled solvents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(9S)-9-Amino-9-deoxoerythromycin-13C,d3 undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution reactions can produce various alkylated or acylated derivatives.
科学研究应用
(9S)-9-Amino-9-deoxoerythromycin-13C,d3 has several scientific research applications:
Chemistry: The isotopic labeling allows for detailed studies of reaction mechanisms and pathways.
Biology: The compound can be used to study the interactions of erythromycin derivatives with biological targets.
Medicine: It is useful in pharmacokinetic and pharmacodynamic studies to understand the behavior of erythromycin derivatives in the body.
Industry: The compound can be used in the development of new antibiotics and in the study of drug resistance mechanisms.
作用机制
The mechanism of action of (9S)-9-Amino-9-deoxoerythromycin-13C,d3 is similar to that of erythromycin. It binds to the 50S ribosomal subunit of bacterial ribosomes, inhibiting protein synthesis. This action prevents the growth and replication of bacteria, making it an effective antibiotic. The isotopic labeling does not alter the mechanism of action but allows for detailed studies of the compound’s interactions and behavior.
相似化合物的比较
Similar Compounds
Erythromycin: The parent compound from which (9S)-9-Amino-9-deoxoerythromycin-13C,d3 is derived.
Azithromycin: Another macrolide antibiotic with a similar mechanism of action.
Clarithromycin: A derivative of erythromycin with improved pharmacokinetic properties.
Uniqueness
The uniqueness of this compound lies in its isotopic labeling, which allows for detailed studies of its behavior and interactions. This makes it a valuable tool in scientific research, particularly in the fields of chemistry, biology, and medicine.
属性
分子式 |
C37H70N2O12 |
|---|---|
分子量 |
739.0 g/mol |
IUPAC 名称 |
(3R,4S,5S,6R,7R,9R,10S,11S,12R,13S,14R)-10-amino-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(trideuterio(113C)methyl)amino]oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C37H70N2O12/c1-14-25-37(10,45)30(41)20(4)27(38)18(2)16-35(8,44)32(51-34-28(40)24(39(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-32,34,40-42,44-45H,14-17,38H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,27+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1/i11+1D3 |
InChI 键 |
XCLJRCAJSCMIND-ZYAGRQAPSA-N |
手性 SMILES |
[2H][13C]([2H])([2H])N(C)[C@H]1C[C@H](O[C@H]([C@@H]1O)O[C@@H]2[C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H]([C@H]([C@@H](C[C@@]2(C)O)C)N)C)O)(C)O)CC)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)C |
规范 SMILES |
CCC1C(C(C(C(C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)N)C)O)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



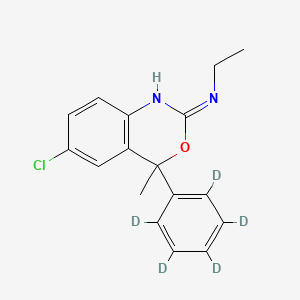


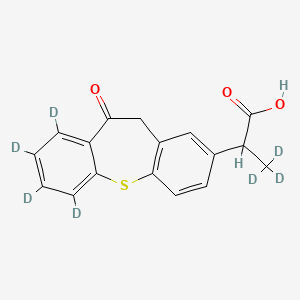
![[(2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] octadecanoate](/img/structure/B12420682.png)
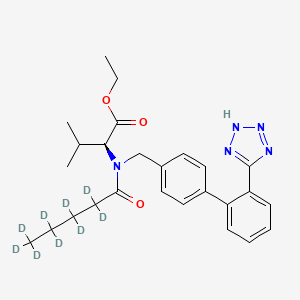
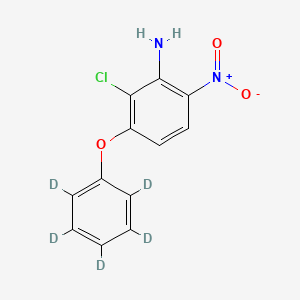
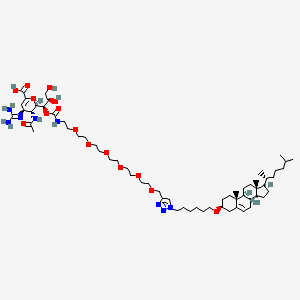
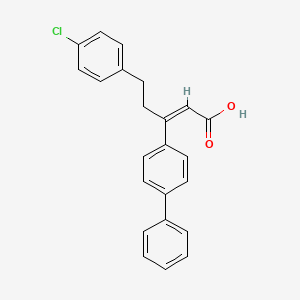

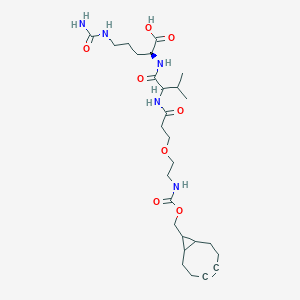
![2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-[6-[(2S)-2-methylmorpholin-4-yl]pyridin-2-yl]benzamide](/img/structure/B12420726.png)

